molecular formula C19H16N4O4 B5952536 N-(4-methyl-2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide

N-(4-methyl-2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B5952536
M. Wt: 364.4 g/mol
InChI Key: NSTMZNZQNPAHKZ-UHFFFAOYSA-N
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Description

This compound features a fused pyrido[1,2-a]benzimidazole core with a 3-oxo group, a 4-carboxamide substituent, and a 4-methyl-2-nitrophenyl moiety attached to the nitrogen.

Properties

IUPAC Name

3-hydroxy-N-(4-methyl-2-nitrophenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-11-6-7-13(15(10-11)23(26)27)21-19(25)17-16(24)8-9-22-14-5-3-2-4-12(14)20-18(17)22/h2-7,10,24H,8-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTMZNZQNPAHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(CCN3C2=NC4=CC=CC=C43)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Property Target Compound Compound 1l Compound 2d
Core Structure Pyrido[1,2-a]benzimidazole Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine
Key Substituents 4-Carboxamide, 4-methyl-2-nitrophenyl Diethyl esters, 4-nitrophenyl Diethyl esters, benzyl
Melting Point Not reported 243–245°C 215–217°C
Yield Not reported 51% 55%
Spectral Features Expected aromatic δ7–8, carboxamide δ10 Aromatic δ7.5–8.2, ester δ4.3 Benzyl δ4.5, ester δ4.2

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